molecular formula C13H10NPS2 B096025 Diphenylphosphinothioyl isothiocyanate CAS No. 16523-56-1

Diphenylphosphinothioyl isothiocyanate

Cat. No. B096025
CAS RN: 16523-56-1
M. Wt: 275.3 g/mol
InChI Key: BURBFXMRJHUQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenylphosphinothioyl isothiocyanate (DPTI) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a versatile molecule that has been used in the synthesis of various organic compounds and has also been studied for its biological properties.

Scientific Research Applications

Diphenylphosphinothioyl isothiocyanate has been used in a variety of applications in scientific research. One of the most significant uses of Diphenylphosphinothioyl isothiocyanate is in the synthesis of organic compounds. It is used as a reagent in the preparation of thioamides, isothiocyanates, and thioureas. Diphenylphosphinothioyl isothiocyanate has also been studied for its biological properties and has shown potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Mechanism Of Action

The mechanism of action of Diphenylphosphinothioyl isothiocyanate is not fully understood. However, it is believed that Diphenylphosphinothioyl isothiocyanate inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Diphenylphosphinothioyl isothiocyanate has also been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

Diphenylphosphinothioyl isothiocyanate has been shown to have both biochemical and physiological effects. Biochemically, Diphenylphosphinothioyl isothiocyanate has been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. Physiologically, Diphenylphosphinothioyl isothiocyanate has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages And Limitations For Lab Experiments

One of the advantages of using Diphenylphosphinothioyl isothiocyanate in lab experiments is its versatility. It can be used in the synthesis of various organic compounds and has also been studied for its biological properties. However, one of the limitations of using Diphenylphosphinothioyl isothiocyanate is its highly reactive nature. It must be handled with care and precautions must be taken to ensure the safety of researchers.

Future Directions

There are many potential future directions for the study of Diphenylphosphinothioyl isothiocyanate. One area of research could be the development of new anticancer agents based on the structure of Diphenylphosphinothioyl isothiocyanate. Another area of research could be the synthesis of new organic compounds using Diphenylphosphinothioyl isothiocyanate as a reagent. Additionally, further research could be conducted to better understand the mechanism of action of Diphenylphosphinothioyl isothiocyanate and its potential applications in other fields.
Conclusion:
Diphenylphosphinothioyl isothiocyanate is a versatile molecule that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Diphenylphosphinothioyl isothiocyanate and its applications in scientific research.

Synthesis Methods

The synthesis of Diphenylphosphinothioyl isothiocyanate involves the reaction of diphenylphosphine with sulfur and carbon disulfide followed by the reaction with thiophosgene. The reaction yields a yellow crystalline solid that is highly reactive and must be handled with care.

properties

CAS RN

16523-56-1

Product Name

Diphenylphosphinothioyl isothiocyanate

Molecular Formula

C13H10NPS2

Molecular Weight

275.3 g/mol

IUPAC Name

isothiocyanato-diphenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C13H10NPS2/c16-11-14-15(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H

InChI Key

BURBFXMRJHUQTI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N=C=S

Canonical SMILES

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N=C=S

synonyms

Diphenylphosphinothioyl isothiocyanate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.